molecular formula C23H17F5N6 B12389524 Dgk|A-IN-7

Dgk|A-IN-7

Cat. No.: B12389524
M. Wt: 472.4 g/mol
InChI Key: OEHMCMWIORFAOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dgk|A-IN-7 is a potent inhibitor of diacylglycerol kinase alpha (DGKα), an enzyme that plays a crucial role in the regulation of diacylglycerol and phosphatidic acid levels within cells. This compound has shown significant potential in cancer research, particularly in the context of immunotherapy and the modulation of immune cell activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic route typically includes the use of heteroaryl fluoroalkenes, which are known for their inhibitory activity against DGKα . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of Dgk|A-IN-7 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency and safety of the final product. The use of automated synthesis equipment and advanced purification techniques, such as high-performance liquid chromatography, would be essential in this process.

Chemical Reactions Analysis

Types of Reactions: Dgk|A-IN-7 undergoes various chemical reactions, including substitution and addition reactions. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and selectivity.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives with enhanced biological activity. These derivatives are often tested for their efficacy in inhibiting DGKα and their potential therapeutic applications.

Mechanism of Action

Dgk|A-IN-7 exerts its effects by inhibiting the activity of DGKα, an enzyme that converts diacylglycerol to phosphatidic acid . This inhibition leads to an accumulation of diacylglycerol, which acts as a second messenger in various signaling pathways. By modulating these pathways, this compound enhances the activation and function of immune cells, such as T cells and natural killer cells . This mechanism is particularly relevant in the context of cancer immunotherapy, where enhancing immune cell activity can lead to improved anti-tumor responses.

Comparison with Similar Compounds

Dgk|A-IN-7 is unique among DGKα inhibitors due to its high potency and selectivity. Similar compounds include heteroaryl fluoroalkenes and other DGK inhibitors like ISM4312A and CU-3 . These compounds share a common mechanism of action but differ in their chemical structures and specific inhibitory profiles. This compound stands out for its robust anti-tumor activity and potential to enhance the efficacy of existing cancer therapies .

Properties

Molecular Formula

C23H17F5N6

Molecular Weight

472.4 g/mol

IUPAC Name

6,7-difluoro-5-[5-(4,4,4-trifluoro-3,3-dimethylbut-1-ynyl)-3,4-dihydro-2H-1,7-naphthyridin-1-yl]-[1,2,4]triazolo[4,3-a]quinazoline

InChI

InChI=1S/C23H17F5N6/c1-22(2,23(26,27)28)8-7-13-10-29-11-17-14(13)4-3-9-33(17)20-18-16(6-5-15(24)19(18)25)34-12-30-32-21(34)31-20/h5-6,10-12H,3-4,9H2,1-2H3

InChI Key

OEHMCMWIORFAOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CN=CC2=C1CCCN2C3=NC4=NN=CN4C5=C3C(=C(C=C5)F)F)C(F)(F)F

Origin of Product

United States

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